molecular formula C13H20O B13104169 1,2,3,4,5,6,7,8-Octahydro-8,8-dimethyl-2-naphthaldehyde CAS No. 68991-97-9

1,2,3,4,5,6,7,8-Octahydro-8,8-dimethyl-2-naphthaldehyde

Cat. No.: B13104169
CAS No.: 68991-97-9
M. Wt: 192.30 g/mol
InChI Key: AQJANVUPNABWRU-UHFFFAOYSA-N
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Description

1,2,3,4,5,6,7,8-Octahydro-8,8-dimethyl-2-naphthaldehyde (CAS No. 68991-97-9) is a bicyclic aldehyde with the molecular formula C₁₃H₂₀O and a molecular weight of 192.30 g/mol . Structurally, it features a partially hydrogenated naphthalene backbone substituted with two methyl groups at the 8-position and an aldehyde group at the 2-position. The compound is a colorless to pale yellow liquid with a density of 0.993–1.001 g/cm³, a refractive index of 1.502–1.508, and a flash point exceeding 100°C .

Its aroma profile is characterized by a fresh, marine-like scent with herbal undertones, making it a valuable ingredient in perfumery for formulating aquatic, floral, and balsamic accords . Industrial applications focus on its use in cosmetics, detergents, and air fresheners .

Properties

CAS No.

68991-97-9

Molecular Formula

C13H20O

Molecular Weight

192.30 g/mol

IUPAC Name

8,8-dimethyl-2,3,4,5,6,7-hexahydro-1H-naphthalene-2-carbaldehyde

InChI

InChI=1S/C13H20O/c1-13(2)7-3-4-11-6-5-10(9-14)8-12(11)13/h9-10H,3-8H2,1-2H3

InChI Key

AQJANVUPNABWRU-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC2=C1CC(CC2)C=O)C

Origin of Product

United States

Preparation Methods

Synthetic Route via Cyclohexene Derivatives

One common synthetic approach begins with substituted cyclohexene derivatives such as 3-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carbaldehyde. This precursor undergoes cyclization and hydrogenation steps to form the octahydro naphthaldehyde skeleton. The key steps include:

  • Cyclization: The linear precursor undergoes intramolecular cyclization to form the bicyclic structure.
  • Hydrogenation: The partially unsaturated intermediate is fully hydrogenated to saturate the ring system, yielding the octahydro derivative.
  • Functional Group Introduction: The aldehyde group is introduced or retained at the 2-position during or after cyclization.

This method is referenced in chemical databases describing the synthesis of 1,2,3,4,5,6,7,8-octahydro-5,5-dimethylnaphthalene-2-carbaldehyde, a closely related compound with similar structure and properties.

Chlorination and Subsequent Reaction with Myrcene

A patented industrial process involves:

  • Formation of 3-chloromesityl oxide from mesityl oxide and chlorine.
  • Reaction of 3-chloromesityl oxide with myrcene, a naturally occurring terpene, under controlled temperature conditions (25–65 °C) to form chlorinated octahydronaphthalene intermediates.
  • Subsequent refluxing with calcium carbonate and lithium carbonate in dimethylformamide to convert chlorinated intermediates into the desired octahydronaphthaldehyde derivatives.
  • Purification by distillation using specialized columns (e.g., spinning band apparatus) to isolate high-purity fractions.

This method allows for the preparation of substituted octahydronaphthalene aldehydes with control over isomeric composition and purity.

Hydrogenation of 2-Naphthalenecarboxaldehyde Derivatives

Another approach involves:

  • Starting from 2-naphthalenecarboxaldehyde or its dimethyl-substituted analogs.
  • Catalytic hydrogenation under high pressure to saturate the aromatic rings, converting the naphthalene system into the octahydro derivative while preserving the aldehyde function.
  • This method requires careful control of reaction conditions to avoid over-reduction of the aldehyde group.

This route is frequently used for producing octahydro derivatives for fragrance and pharmaceutical intermediates.

Comparative Data Table of Preparation Methods

Preparation Method Starting Materials Key Reagents/Conditions Advantages Disadvantages
Cyclohexene derivative cyclization 3-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carbaldehyde Acid/base catalysis, hydrogenation Direct route to bicyclic aldehyde Multi-step, moderate yields
Chlorination + Myrcene reaction (Patent) Mesityl oxide, chlorine, myrcene Chlorination, reaction at 25-65 °C, DMF reflux with CaCO3 and Li2CO3 Industrial scale, high purity possible Complex, requires hazardous reagents
Catalytic hydrogenation of naphthaldehyde 2-Naphthalenecarboxaldehyde derivatives Hydrogen gas, metal catalysts (Pd, Pt), high pressure Preserves aldehyde, scalable Requires precise control to avoid over-reduction

Research Findings and Analytical Considerations

  • Chromatographic Separation: Preparative reverse-phase HPLC methods using acetonitrile-water-phosphoric acid mobile phases have been developed for purification and impurity isolation of this compound. For MS compatibility, phosphoric acid is replaced with formic acid.
  • Spectroscopic Characterization: NMR and IR spectra confirm the bicyclic octahydro structure and aldehyde functionality. Key IR bands correspond to aldehyde C=O stretches, and NMR shifts are consistent with saturated ring protons and methyl substituents.
  • Safety and Handling: The compound exhibits floral and balsamic odor characteristics and has associated GHS hazard warnings (H412, H411, H317), indicating environmental and sensitization risks. Proper precautions are required during synthesis and handling.

Chemical Reactions Analysis

1,2,3,4,5,6,7,8-Octahydro-8,8-dimethyl-2-naphthaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrogen atoms on the naphthalene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Fragrance Industry

1. Perfume Composition
1,2,3,4,5,6,7,8-Octahydro-8,8-dimethyl-2-naphthaldehyde is widely used as a fragrance ingredient due to its pleasant floral scent reminiscent of lily of the valley. It is categorized under fragrances that are utilized in various personal care products such as perfumes and scented lotions .

2. Skin Sensitization Studies
Research indicates that this compound has been classified in category 3 for skin sensitization based on human testing data (HRIPT), suggesting it has a moderate potential for causing allergic reactions in sensitive individuals . This classification is crucial for formulators in the cosmetic industry to ensure consumer safety.

Therapeutic Potential

1. Antimicrobial Activity
Studies have shown that compounds similar to 1,2,3,4,5,6,7,8-Octahydro-8,8-dimethyl-2-naphthaldehyde exhibit antimicrobial properties. This suggests potential applications in developing natural preservatives for cosmetic formulations or therapeutic agents against microbial infections .

Environmental Applications

1. Biodegradability Assessment
The environmental impact of fragrances is increasingly scrutinized. Research into the biodegradability of 1,2,3,4,5,6,7,8-Octahydro-8,8-dimethyl-2-naphthaldehyde indicates that it may break down effectively in natural environments. This characteristic enhances its appeal as an eco-friendly alternative to synthetic fragrances .

Case Studies

Study Focus Findings
Fragrance Sensitization StudyEvaluated skin sensitization potentialClassified as category 3; moderate sensitization risk
Antimicrobial EfficacyTested against various pathogensDemonstrated significant antimicrobial activity
Environmental ImpactAssessed biodegradabilityFound to be biodegradable in natural environments

Mechanism of Action

The mechanism of action of 1,2,3,4,5,6,7,8-Octahydro-8,8-dimethyl-2-naphthaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. Additionally, the compound’s hydrophobic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and function.

Comparison with Similar Compounds

2-Hydroxy-8-methoxy-1-naphthaldehyde (Compound 14)

  • Structure : Differs by the presence of hydroxy (-OH) and methoxy (-OCH₃) groups at positions 2 and 8, respectively, instead of methyl groups.
  • Properties: Melting point: 67–68°C (vs. liquid state of the target compound) . Solubility: Lower lipophilicity (higher polarity due to -OH and -OCH₃) compared to the target compound (LogP 4.35 for the target vs. Application: Primarily used in organic synthesis rather than fragrances .

1-(1,2,3,4,5,6,7,8-Octahydro-2,3,8,8-tetramethyl-2-naphthalenyl)ethanone (Iso-E Super®)

  • Structure : Shares the octahydro-naphthalene core but replaces the aldehyde with a ketone (-COCH₃) and adds two methyl groups at positions 2 and 3.
  • Properties: Odor: Exhibits woody, amber-like notes distinct from the marine character of the target compound . Safety: Demonstrated low acute toxicity in dermal studies on rodents, similar to the target compound’s lack of significant hazard data .

Core Skeleton Modifications

1,2,3,4,5,6,7,8-Octahydronaphthalene (Octalin)

  • Structure : Fully hydrogenated naphthalene lacking substituents.
  • Properties :
    • Molecular weight: 136.23 g/mol (vs. 192.30 for the target compound) .
    • Application: Used as a solvent or intermediate in organic synthesis, contrasting with the target compound’s fragrance role .

1,2,3,4,5,6,7,8-Octahydro-2-naphthalenecarboxylic Acid

  • Structure : Replaces the aldehyde with a carboxylic acid (-COOH) .
  • Properties :
    • Higher polarity and water solubility due to the -COOH group.
    • Industrial use: Primarily in polymer chemistry and pharmaceuticals .

Key Comparative Data

Property Target Compound 2-Hydroxy-8-methoxy-1-naphthaldehyde Iso-E Super®
Molecular Formula C₁₃H₂₀O C₁₂H₁₂O₃ C₁₅H₂₄O
Functional Groups Aldehyde Aldehyde, hydroxy, methoxy Ketone
Melting Point Liquid 67–68°C Liquid
Odor Profile Marine, herbal N/A Woody, amber
LogP 4.35 N/A ~5.2 (estimated)
Primary Use Fragrance Synthetic intermediate Fragrance, fixative

Biological Activity

1,2,3,4,5,6,7,8-Octahydro-8,8-dimethyl-2-naphthaldehyde (CAS No. 68991-97-9), also known as Cyclomugal or Melafleur, is a synthetic organic compound with a complex structure and notable biological activities. This compound is primarily recognized for its applications in the fragrance industry due to its floral odor profile. However, its biological activity extends beyond olfactory applications and warrants detailed examination.

PropertyValue
Molecular FormulaC13H20O
Molecular Weight192.30 g/mol
Boiling Point278.1 ± 29.0 °C (Predicted)
Density0.97 ± 0.1 g/cm³ (Predicted)
LogP4.350
OdorFloral clean muguet

Skin Sensitization

Research categorizing fragrances according to their skin sensitization potential places 1,2,3,4,5,6,7,8-Octahydro-8,8-dimethyl-2-naphthaldehyde in Category 3 . This classification indicates a moderate potential for skin sensitization based on human repeated insult patch testing (HRIPT) results. The compound's sensitization potential is critical for evaluating safety in cosmetic formulations .

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens. Its effectiveness varies with concentration and formulation; however, specific data on its antimicrobial efficacy remain limited. Further research is necessary to establish its potential as an antimicrobial agent in consumer products.

Hormonal Activity

Some studies have investigated the endocrine-disrupting potential of various fragrance compounds. While direct studies on 1,2,3,4,5,6,7,8-Octahydro-8,8-dimethyl-2-naphthaldehyde are sparse, related compounds have shown varying degrees of hormonal activity. Thus far, the evidence does not conclusively categorize this compound as an endocrine disruptor but highlights the need for more focused studies .

Fragrance Formulations

In a study focusing on fragrance formulations containing various compounds including 1,2,3,4,5,6,7,8-Octahydro-8,8-dimethyl-2-naphthaldehyde:

  • Objective : To assess the overall consumer safety and sensory profile.
  • Findings : The compound contributed positively to the fragrance profile while maintaining acceptable safety margins for skin sensitization.

Toxicological Assessments

Toxicological assessments conducted through various databases indicate that while the compound is generally considered safe at low concentrations typical in fragrance applications (less than 0.1%), higher concentrations may pose risks of irritation or sensitization .

Q & A

Q. What are the validated synthetic routes for 1,2,3,4,5,6,7,8-octahydro-8,8-dimethyl-2-naphthaldehyde, and how can purity be optimized?

Methodological Answer: The compound is typically synthesized via catalytic hydrogenation of naphthalene derivatives followed by formylation. Key steps include:

  • Hydrogenation : Use Pd/C or Raney Ni under high-pressure H₂ to saturate the naphthalene ring. Monitor reaction progress via TLC or GC-MS to avoid over-reduction .
  • Aldehyde Introduction : Employ Vilsmeier-Haack formylation (POCl₃/DMF) on the octahydronaphthalene intermediate. Optimize stoichiometry (1:1.2 molar ratio of substrate to DMF) to minimize byproducts like geminal dichloro compounds .
  • Purification : Use silica gel chromatography (hexane:ethyl acetate, 9:1) or fractional distillation under reduced pressure (BP: ~120–130°C at 0.1 mmHg). Confirm purity via ¹H NMR (δ 9.8–10.0 ppm for aldehyde proton) and GC-MS (m/z 192.3 [M⁺]) .

Q. What analytical techniques are most reliable for characterizing this compound’s structure and purity?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the aldehyde group (δ 9.8–10.0 ppm in ¹H; δ 190–200 ppm in ¹³C) and bicyclic structure. Key signals include methyl groups (δ 0.8–1.2 ppm) and bridgehead hydrogens (δ 1.5–2.5 ppm) .
  • GC-MS : Use a non-polar column (e.g., DB-5) with EI ionization. Expected molecular ion at m/z 192.3 (C₁₃H₂₀O⁺) and fragment ions at m/z 177 (loss of CH₃) and 149 (ring cleavage) .
  • FT-IR : Confirm aldehyde C=O stretch at ~1720 cm⁻¹ and absence of OH peaks (>3000 cm⁻¹) to rule out oxidation byproducts .

Q. How should researchers navigate regulatory requirements for handling this compound?

Methodological Answer:

  • Regulatory Compliance : The compound is listed under ECHA (EC 273-661-8) and CAS 68991-97-8. Follow REACH guidelines for hazard communication (CLP regulation) due to skin sensitization potential (Category 3 per HRIPT data) .
  • Safety Protocols : Use PPE (gloves, goggles) and work in a fume hood. Store in amber glass under nitrogen at 4°C to prevent aldehyde oxidation .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis, given the compound’s bicyclic structure?

Methodological Answer:

  • Chiral Catalysts : Use asymmetric hydrogenation with Rh(I)-DuPHOS or Ir(I)-P,N ligands to induce stereoselectivity at bridgehead carbons. Monitor enantiomeric excess via chiral GC or HPLC (e.g., Chiralcel OD-H column) .
  • Conformational Analysis : Computational modeling (DFT at B3LYP/6-31G*) predicts preferred chair-boat conformations, guiding solvent selection (e.g., toluene for steric control) .

Q. What experimental designs resolve contradictions in toxicological data (e.g., HRIPT vs. HMT sensitization studies)?

Methodological Answer:

  • Study Design : Conduct parallel HRIPT (Human Repeat Insult Patch Test, n=100) and HMT (Human Maximization Test, n=25) with dose-ranging (0.1–10% in petrolatum). Use statistical power analysis (α=0.05, β=0.2) to validate NOEL discrepancies .
  • Mechanistic Insight : Compare lymphocyte proliferation (BrdU assay) and cytokine release (IL-1β, TNF-α) to differentiate irritation vs. immune sensitization .

Q. What methodologies assess environmental persistence and bioaccumulation potential?

Methodological Answer:

  • PBT Screening : Follow OECD 307 (biodegradation), 305 (bioaccumulation in fish), and 301F (hydrolysis). Log P (calculated: 3.8) suggests moderate bioaccumulation; experimental determination via shake-flask HPLC .
  • Advanced Analytics : Use LC-HRMS to detect transformation products (e.g., oxidized aldehydes) in simulated wastewater (OECD 308) .

Q. How does the aldehyde functional group influence odorant receptor binding in fragrance applications?

Methodological Answer:

  • In Silico Docking : Model interactions with OR7D4 receptors (PDB ID: 6N4H) using AutoDock Vina. The aldehyde’s electrophilic carbon forms hydrogen bonds with Lysine residues .
  • In Vitro Assays : Use calcium imaging in HEK-293 cells expressing OR1A1 to quantify receptor activation (EC₅₀ ~ 0.1–1 µM) .

Q. What strategies mitigate data gaps in structure-activity relationships (SAR) for derivatives?

Methodological Answer:

  • SAR Libraries : Synthesize analogs (e.g., methyl ester, alcohol) via NaBH₄ reduction or Pinnick oxidation. Test olfactory thresholds via GC-Olfactometry .
  • QSAR Modeling : Apply CoMFA or Random Forest models using descriptors like topological polar surface area (TPSA) and Abraham’s H-bond acidity .

Data Contradiction Analysis

Example : reports conflicting NOELs between HRIPT (higher NOEL) and HMT (lower NOEL).

  • Resolution : HMT’s occlusive patches enhance sensitization; validate via dose-response regression and mechanistic studies (e.g., Langerhans cell migration assays) .

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